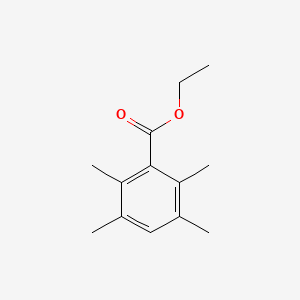

Ethyl 2,3,5,6-tetramethylbenzoate

Descripción

Ethyl 2,3,5,6-tetramethylbenzoate is a benzoic acid derivative featuring an ethyl ester group and four methyl substituents at the 2, 3, 5, and 6 positions of the benzene ring. This compound is notable for its sterically hindered aromatic system, which influences its physicochemical properties and intermolecular interactions. Structurally, the ethyl ester group enhances lipophilicity compared to methyl esters, while the tetramethyl substitution pattern contributes to unique crystal packing via C–H⋯O and C–H⋯π interactions, as observed in its single-crystal X-ray analysis .

Propiedades

IUPAC Name |

ethyl 2,3,5,6-tetramethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-6-15-13(14)12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWAUSITTYSHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325277 | |

| Record name | ethyl 2,3,5,6-tetramethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55352-35-7 | |

| Record name | NSC409543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3,5,6-tetramethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of ethyl 2,3,5,6-tetramethylbenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,3,5,6-tetramethylbenzoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: 2,3,5,6-tetramethylbenzoic acid and ethanol.

Reduction: 2,3,5,6-tetramethylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Local Anesthetic Properties

- ETMB has been investigated for its potential as a local anesthetic. Studies indicate that the presence of multiple methyl groups enhances the stability of the ester linkage, prolonging the duration of anesthesia compared to other local anesthetics like lignocaine . This property makes it suitable for applications in dental procedures and minor surgical interventions.

- Therapeutic Effects

Material Science Applications

-

Polymer Synthesis

- ETMB can be utilized as a monomer in the synthesis of liquid crystal polymers (LCPs). These polymers are known for their unique properties such as high thermal stability and low viscosity, making them valuable in electronic applications . The incorporation of ETMB into polymer matrices can enhance their mechanical properties and processing characteristics.

- Adhesive Formulations

- Local Anesthetic Efficacy

- Polymer Development

Mecanismo De Acción

The mechanism of action of ethyl 2,3,5,6-tetramethylbenzoate depends on the specific reactions it undergoes. In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the carboxylic acid and alcohol. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Benzoate Derivatives

| Compound Name | Ester Group | Substituents | Key Features |

|---|---|---|---|

| Ethyl 2,3,5,6-tetramethylbenzoate | Ethyl | 2,3,5,6-tetramethyl | Steric hindrance; C–H⋯O/π interactions |

| Methyl 4-bromo-2,3,5,6-tetramethylbenzoate | Methyl | 4-bromo, 2,3,5,6-tetramethyl | Bromine substitution enhances reactivity |

| 2,3,5,6-Tetramethylbenzyl-2,3-dihydroxybenzoate | Benzyl | 2,3-dihydroxy | Dihydroxy groups increase polarity |

| Methyl 2,3-diamino-5,6-dimethylbenzoate | Methyl | 2,3-amino, 5,6-dimethyl | Amino groups enable hydrogen bonding |

Physicochemical Properties

Key Observations :

Steric and Electronic Effects: The tetramethyl substitution in Ethyl 2,3,5,6-tetramethylbenzoate creates significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to halogenated analogs (e.g., bromo- or chlorobenzoates) . Solubility: The ethyl ester group improves solubility in nonpolar solvents relative to methyl esters. In contrast, the dihydroxy derivative () exhibits higher polarity due to hydroxyl groups, limiting its solubility in hydrophobic media . Crystallinity: Ethyl 2,3,5,6-tetramethylbenzoate’s crystal structure relies on weak intermolecular interactions (C–H⋯O/π), whereas amino-substituted analogs (e.g., methyl 2,3-diamino-5,6-dimethylbenzoate) may form stronger hydrogen bonds, altering packing efficiency .

Actividad Biológica

Ethyl 2,3,5,6-tetramethylbenzoate is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 2,3,5,6-tetramethylbenzoate (CAS Number: 910635-31-3) is an ester derived from benzoic acid and is characterized by its four methyl substituents on the benzene ring. Its molecular formula is , indicating a relatively complex structure that influences its biological interactions.

The biological activity of Ethyl 2,3,5,6-tetramethylbenzoate can be attributed to several mechanisms:

- Local Anesthetic Properties : Research indicates that this compound exhibits local anesthetic effects. Studies have shown that modifications in the structure of similar compounds can enhance their anesthetic activity. For instance, alterations in the ester or benzoate groups significantly affect their potency and duration of action .

- Anti-inflammatory Effects : Ethyl 2,3,5,6-tetramethylbenzoate has been investigated for its anti-inflammatory properties. It may influence the levels of pro-inflammatory cytokines such as TNF-α and modulate pathways involving NF-κB, which is crucial in inflammatory responses .

- Antimicrobial Activity : There is emerging evidence suggesting that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial membranes or enzymes critical for bacterial survival .

Case Studies and Experimental Data

Several studies have highlighted the biological activities of Ethyl 2,3,5,6-tetramethylbenzoate:

- Study on Local Anesthesia : A comparative analysis indicated that compounds with similar structures showed varying degrees of local anesthetic activity based on their ester configurations. Ethyl 2,3,5,6-tetramethylbenzoate was noted for its prolonged anesthetic effect compared to simpler esters .

- Inflammation Model : In experimental models of inflammation, administration of Ethyl 2,3,5,6-tetramethylbenzoate resulted in reduced swelling and pain response. The mechanism was linked to decreased TNF-α levels and inhibition of NF-κB activation .

- Antimicrobial Studies : In vitro tests demonstrated that Ethyl 2,3,5,6-tetramethylbenzoate exhibited inhibitory effects against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was particularly noted .

Data Tables

The following table summarizes key findings related to the biological activity of Ethyl 2,3,5,6-tetramethylbenzoate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.